

# In-Depth Technical Guide: 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)

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## Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

Cat. No.: B170296

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information regarding **3-Methoxy-4-nitrobenzonitrile**. Extensive searches for detailed experimental protocols, comprehensive spectroscopic data, and biological activity studies have yielded limited results. Much of the information presented herein is based on data from suppliers and analogous compounds.

## Core Properties and Data

**3-Methoxy-4-nitrobenzonitrile** is a substituted benzonitrile compound with potential applications as a chemical intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its core physicochemical properties, compiled from various chemical supplier databases, are summarized below.

Table 1: Physicochemical Properties of **3-Methoxy-4-nitrobenzonitrile**

Property	Value	Source(s)
CAS Number	177476-75-4	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	178.14 g/mol	[2]
Appearance	Solid	[2]
Melting Point	125-126 °C	Not explicitly cited
Boiling Point	Data not available	
Solubility	Data not available	

Table 2: Chemical Identifiers

Identifier Type	Identifier
IUPAC Name	3-methoxy-4-nitrobenzonitrile
Synonyms	5-Cyano-2-nitroanisole, 4-Cyano-2-methoxynitrobenzene

## Spectroscopic and Safety Information

While detailed experimental spectra for **3-Methoxy-4-nitrobenzonitrile** are not readily available in the public domain, predicted mass spectrometry data has been calculated.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] <sup>+</sup>	179.04512	138.9
[M+Na] <sup>+</sup>	201.02706	149.0
[M-H] <sup>-</sup>	177.03056	142.5
[M+NH <sub>4</sub> ] <sup>+</sup>	196.07166	156.3
[M+K] <sup>+</sup>	217.00100	143.6
[M] <sup>+</sup>	178.03729	134.2
[M] <sup>-</sup>	178.03839	134.2

CCS: Collision Cross Section. Data is predictive and not from experimental determination.

#### Safety and Handling:

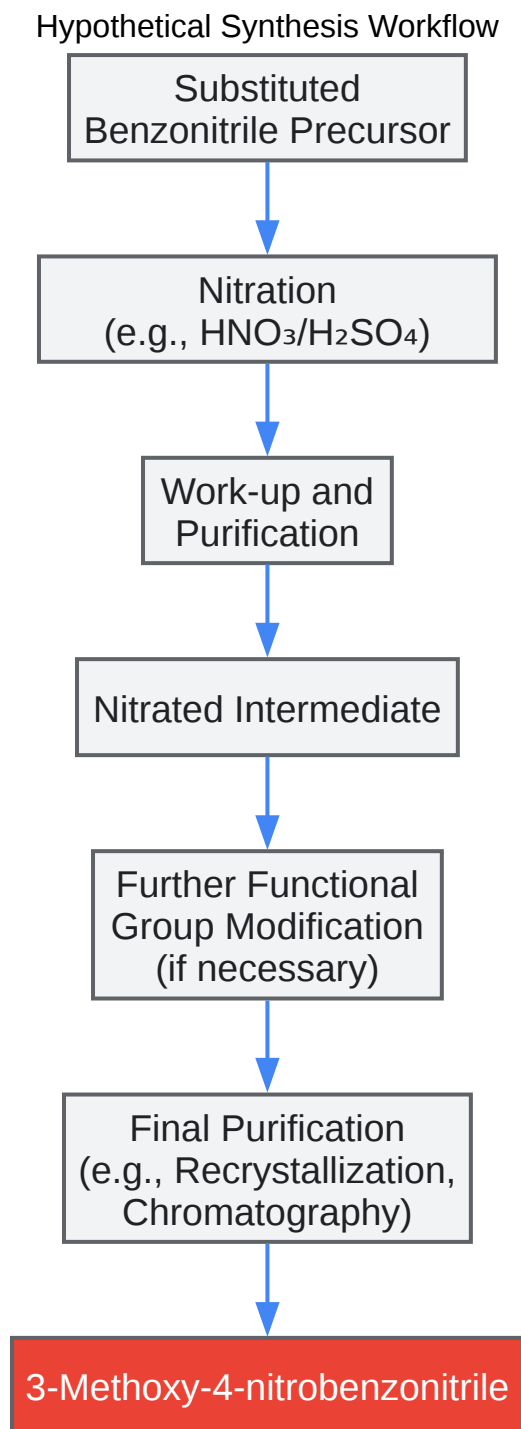
Safety data sheets indicate that **3-Methoxy-4-nitrobenzonitrile** is classified as harmful.<sup>[1]</sup> Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Synthesis and Experimental Protocols

A specific, detailed, and experimentally validated protocol for the synthesis of **3-Methoxy-4-nitrobenzonitrile** is not available in the reviewed literature. However, the synthesis of structurally similar compounds, such as other nitrated benzonitrile derivatives, typically involves two key steps:

- **Nitration:** The introduction of a nitro group (-NO<sub>2</sub>) onto the aromatic ring of a substituted benzonitrile precursor. This is commonly achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
- **Functional Group Interconversion:** Modification of other substituents on the ring to yield the final product.

The diagram below illustrates a generalized, hypothetical workflow for the synthesis of a substituted nitrobenzonitrile.



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Caption: A generalized workflow for the synthesis of a substituted nitrobenzonitrile.

## Applications in Drug Development and Research

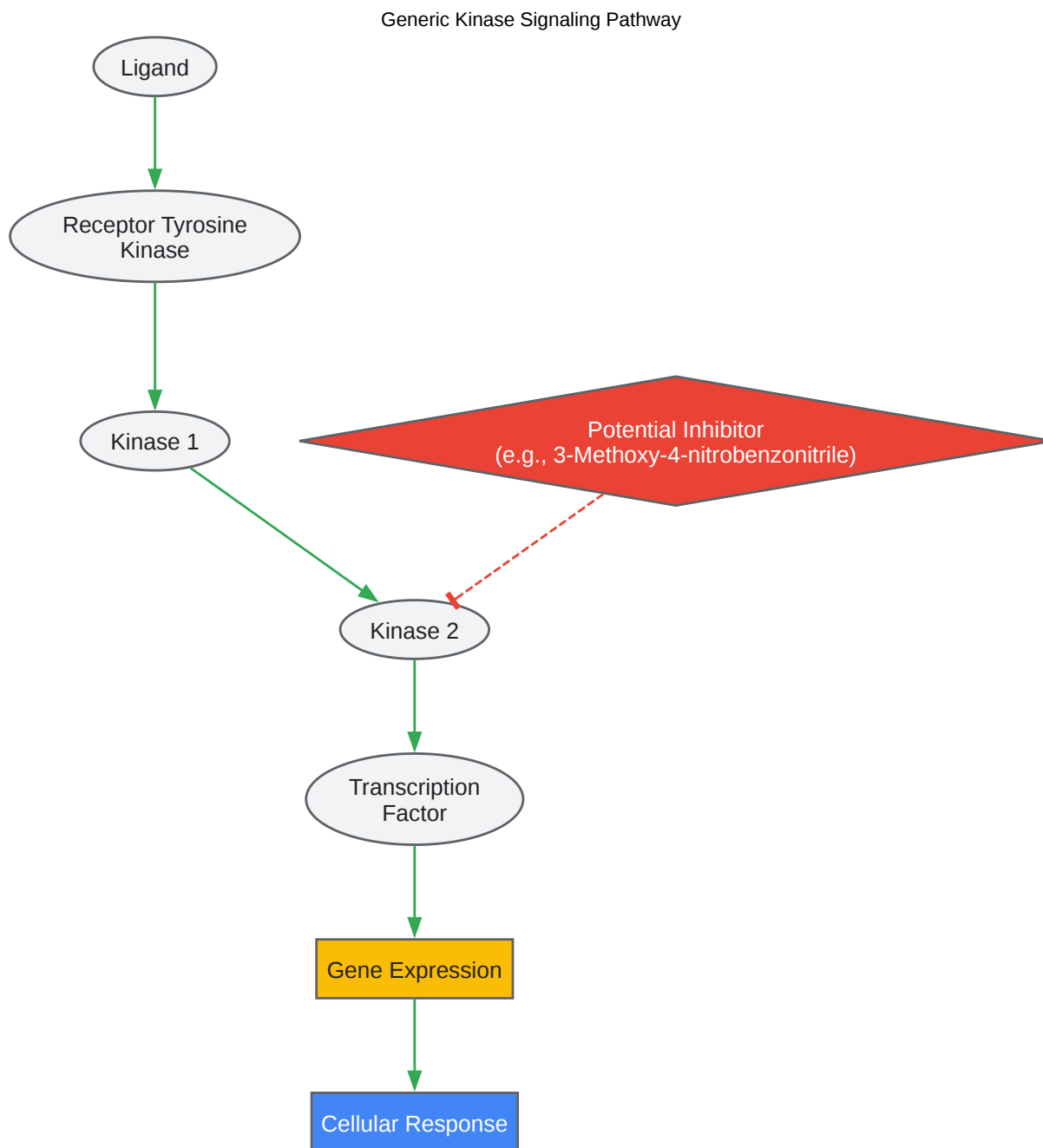
While there is no specific information on the direct application of **3-Methoxy-4-nitrobenzonitrile** in drug development, its structural motifs are present in various pharmacologically active molecules. Benzonitrile derivatives are known to be important intermediates in the synthesis of a wide range of therapeutic agents. The methoxy and nitro groups can also influence the biological activity and pharmacokinetic properties of a molecule.

The potential research applications of this compound would likely involve its use as a building block in the synthesis of more complex molecules for biological screening.

## Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity of **3-Methoxy-4-nitrobenzonitrile**. No studies have been published that describe its interaction with any biological targets or its effects on cellular signaling pathways.

The diagram below illustrates a generic signaling pathway that is often a target in drug discovery. The potential interaction of **3-Methoxy-4-nitrobenzonitrile** with such a pathway is purely speculative and would require experimental validation.



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Caption: A generic kinase signaling pathway often targeted in drug discovery.

## Conclusion

**3-Methoxy-4-nitrobenzonitrile** is a chemical compound with established basic properties but a notable absence of in-depth experimental data in the public domain. For researchers and drug development professionals, this compound represents a potential, yet largely unexplored, building block. Further investigation is required to elucidate its reactivity, full spectroscopic profile, and potential biological activities to fully understand its utility in synthetic and medicinal chemistry.

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## References

- 1. BENZONITRILE, 3-METHOXY-4-NITRO- - Safety Data Sheet [chemicalbook.com]
- 2. BENZONITRILE, 3-METHOXY-4-NITRO- | CymitQuimica [cymitquimica.com]
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